4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Medicinal Chemistry Drug Design Structure-Activity Relationship

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4, MF: C₁₀H₁₅N₃S, MW: 209.31 g/mol) is a heterocyclic chemical building block comprising a piperidine ring connected at the 4-position to a 1,3,4-thiadiazole moiety bearing a cyclopropyl substituent at the 5-position. The free secondary amine on the piperidine ring enables facile derivatization (e.g., acylation, sulfonylation, reductive amination), positioning this compound as a versatile intermediate for medicinal chemistry library synthesis.

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
CAS No. 1105189-79-4
Cat. No. B1453866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
CAS1105189-79-4
Molecular FormulaC10H15N3S
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)C3CCNCC3
InChIInChI=1S/C10H15N3S/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
InChIKeyHSUASORYCIOYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4): Physicochemical Identity and Scaffold Classification for Procurement Decisions


4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4, MF: C₁₀H₁₅N₃S, MW: 209.31 g/mol) is a heterocyclic chemical building block comprising a piperidine ring connected at the 4-position to a 1,3,4-thiadiazole moiety bearing a cyclopropyl substituent at the 5-position . The free secondary amine on the piperidine ring enables facile derivatization (e.g., acylation, sulfonylation, reductive amination), positioning this compound as a versatile intermediate for medicinal chemistry library synthesis. Computed physicochemical properties include a topological polar surface area (TPSA) of 37.81 Ų, a consensus LogP of 1.88, four hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds, placing it within favorable drug-like chemical space . The compound is commercially available at 95% purity from multiple suppliers for research use .

Why Closely Related 5-Substituted Thiadiazole-Piperidine Analogs Cannot Be Interchanged for 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine


Although the 1,3,4-thiadiazole–piperidine scaffold supports a broad family of compounds differentiated only by the 5-position substituent (e.g., methyl, ethyl, phenyl, or cyclopropyl), these substituents impart fundamentally distinct conformational, electronic, and metabolic profiles that cannot be assumed equivalent. The cyclopropyl group introduces ring strain (~27.5 kcal/mol), a constrained sp²-like bonding character, and unique metabolic resistance relative to simple alkyl or aryl substituents [1]. Positional isomerism (4-piperidinyl vs. 3-piperidinyl attachment) further alters molecular shape, steric accessibility of the amine, and downstream biological recognition . Generic substitution without empirical validation therefore risks loss of target engagement, altered pharmacokinetics, or failed synthetic compatibility. The quantitative evidence below establishes the specific dimensions along which 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine diverges from its closest commercially available analogs.

Quantitative Differentiation Evidence: 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine vs. Closest Analogs


Cyclopropyl vs. Methyl Substituent Differentiation at the Thiadiazole 5-Position: Conformational, Metabolic, and Electronic Divergence

The cyclopropyl group on the target compound confers distinct conformational rigidity and metabolic stability compared to the methyl substituent on the closest commercially available analog, 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 933728-47-3). The cyclopropyl ring introduces ~27.5 kcal/mol of ring strain, restricts bond rotation more severely than a freely rotating methyl group, and exhibits sp²-like C–C bonding character that alters electron density on the adjacent thiadiazole ring. Literature on cyclopropyl-containing drug candidates consistently demonstrates reduced CYP450-mediated oxidative metabolism at positions adjacent to the cyclopropyl group relative to methyl or ethyl analogs [1]. Computed LogP is marginally higher for the cyclopropyl analog (1.88 vs. an estimated ~0.8–1.2 for the methyl analog based on ACD/LogP predictions for related thiadiazoles), suggesting moderately increased lipophilicity that can influence membrane permeability and protein binding .

Medicinal Chemistry Drug Design Structure-Activity Relationship

Positional Isomer Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Connectivity Alters Scaffold Geometry and Derivatization Access

The target compound bears the thiadiazole at the 4-position of piperidine, whereas the positional isomer 3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-94-3) places it at the 3-position. Although computed TPSA (37.81 Ų) and LogP (1.88) are identical for both isomers , the 4-substituted piperidine presents a more symmetric scaffold with the amine projecting along the molecular axis, while the 3-substituted isomer introduces a chiral center at the point of attachment, yielding racemic mixtures unless enantioselective synthesis is employed. The 4-isomer offers less steric hindrance around the piperidine NH, potentially enabling more efficient acylation and sulfonylation for library production. In biological systems, the 4-piperidinyl attachment allows the thiadiazole to extend linearly from the ring, whereas the 3-attachment creates a bent geometry that may differentially occupy binding pockets . The 3-isomer (CAS 1105189-94-3) is listed as discontinued by at least one supplier, whereas the 4-isomer (CAS 1105189-79-4) remains actively stocked, suggesting differential commercial demand and synthetic tractability .

Synthetic Chemistry Medicinal Chemistry Stereochemistry

Class-Level Biological Precedent: GLS1 Inhibition by Related Thiadiazole-Piperidine Scaffolds Demonstrates Target Engagement Potential

While no direct biological assay data exist in the public domain for 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine itself, a closely related series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs was systematically evaluated as selective glutaminase 1 (GLS1) inhibitors. The optimized lead compound 24y from this series demonstrated an IC₅₀ of 68 nM against GLS1 kinase with >220-fold selectivity over GLS2, and achieved tumor growth inhibition of 40.9% (A549) and 42.0% (HCT116) in xenograft models at 100 mg/kg oral gavage [1]. The core thiadiazole-piperidine connectivity in this series is directly analogous to the target compound, establishing that this scaffold can productively engage the GLS1 binding site. The cyclopropyl substituent on the target compound—absent in compound 24y—may further modulate potency, selectivity, or metabolic stability based on established cyclopropyl SAR precedent [2]. Separately, a distinct series of 2-piperidinopiperidine-5-arylthiadiazoles achieved single-digit nanomolar H₃ receptor binding affinity (hH₃ Kᵢ = 3 nM for compound 5m) and demonstrated in vivo glucose-lowering efficacy in STZ-DIO type 2 diabetic mice [3].

Cancer Metabolism Glutaminase Inhibition Oncology

Cyclopropyl-Containing Thiadiazole Derivatives Demonstrate Antibacterial Activity in Class-Level Studies Supporting Scaffold Utility

A series of azetidinones and thiazolidinones synthesized from 2-amino-5-cyclopropyl-1,3,4-thiadiazole—sharing the identical cyclopropyl-thiadiazole substructure found in the target compound—was evaluated for antibacterial activity. The most potent derivative (compound 3e) displayed MIC values of 15.60 µg/mL against Staphylococcus aureus, 31.50 µg/mL against Bacillus subtilis, 62.50 µg/mL against Escherichia coli, and 125 µg/mL against Pseudomonas aeruginosa, compared with the positive control ampicillin [1]. While these MIC values are modest relative to clinical antibiotics, they establish that the cyclopropyl-1,3,4-thiadiazole substructure can productively engage bacterial targets (transpeptidase, confirmed by molecular docking and membrane leakage assays). Separately, 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives—also derived from 2-amino-5-cyclopropyl-1,3,4-thiadiazole—underwent NCI 60-cell-panel screening; compound 5b (NSC D-96022/1) demonstrated selectivity toward leukemic cancer cell lines with an MG MID ratio of 3.6 [2].

Antimicrobial Antibacterial Infectious Disease

Piperidine-Thiadiazole Scaffolds Exhibit Anti-Arrhythmic Activity: Differentiation from Non-Piperidine Thiadiazole Series

A series of piperidine-based 1,3,4-thiadiazole derivatives was synthesized and screened for anti-arrhythmic activity, with several compounds demonstrating promising efficacy [1]. This study establishes that the piperidine-thiadiazole connectivity—as found in the target compound—is productive for cardiovascular target engagement, in contrast to non-piperidine thiadiazole series that lack the basic amine necessary for ion channel interactions. While the specific cyclopropyl-substituted variant has not been tested in this assay, the class-level evidence supports the rationale for selecting this building block for cardiovascular drug discovery programs. The piperidine NH provides a synthetic handle for introducing sulfonamide, amide, or urea linkages known to modulate anti-arrhythmic potency within this chemotype [1]. Furthermore, the piperidine scaffold has been validated as a novel P2-ligand in cyclopropyl-containing HIV-1 protease inhibitors, where (R)-piperidine derivatives showed differential enzymatic inhibitory activity compared to (S)-piperidine derivatives, underscoring the importance of piperidine stereochemistry and substitution pattern for biological activity [2].

Cardiovascular Anti-Arrhythmic Ion Channel

Synthetic Tractability Advantage: Free Piperidine NH Enables One-Step Diversification vs. N-Substituted Analogs Requiring Deprotection

The target compound features a free secondary amine on the piperidine ring, enabling direct acylation, sulfonylation, reductive amination, or urea formation without prior deprotection steps. In contrast, many commercially available piperidine-thiadiazole derivatives are supplied in N-protected or pre-functionalized forms (e.g., N-benzyl, N-Boc, or N-acyl), which require additional synthetic manipulation before library diversification. For example, 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine (CAS 1203184-12-6) and 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzoyl)piperidine (CAS 1203184-12-6) are both N-acylated analogs that cannot be directly diversified without cleavage of the amide bond [1]. The target compound's free NH eliminates this bottleneck, reducing synthetic step count by at least one step per analog in library production. Commercial availability at 95% purity from multiple vendors (Leyan, ChemBase) further supports procurement for parallel synthesis workflows [2]. The computed LogP of 1.88 and TPSA of 37.81 Ų indicate acceptable solubility characteristics for solution-phase chemistry .

Parallel Synthesis Library Production Synthetic Efficiency

High-Impact Application Scenarios for 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine Based on Quantitative Evidence


GLS1-Targeted Anticancer Library Synthesis Leveraging Validated Scaffold Potency

The thiadiazole-piperidine scaffold has demonstrated GLS1 inhibition with an IC₅₀ of 68 nM and in vivo tumor growth inhibition of 40.9–42.0% (A549, HCT116 xenografts) [1]. 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine serves as an ideal diversification starting point for this target class: the free piperidine NH can be rapidly elaborated with diverse capping groups (acyl, sulfonyl, alkyl) to explore SAR around the GLS1 allosteric pocket, while the cyclopropyl substituent introduces metabolic stabilization not present in the published 24y series. The computed LogP of 1.88 and TPSA of 37.81 Ų predict favorable CNS penetration potential, relevant for glioblastoma applications recently explored via 2D/3D QSAR of this scaffold [2].

Antimicrobial Resistance Library Construction Using Cyclopropyl-Thiadiazole Privileged Substructure

Derivatives of 2-amino-5-cyclopropyl-1,3,4-thiadiazole have shown antibacterial activity against Gram-positive and Gram-negative strains (MIC 15.60–125 µg/mL), with molecular docking confirming transpeptidase (PBP) engagement [3]. The target compound extends this chemotype by providing a piperidine attachment vector for introducing additional binding elements. Given the structural divergence from conventional β-lactam and fluoroquinolone antibiotics, this building block enables the construction of novel chemotypes for antimicrobial resistance (AMR) screening libraries. The cyclopropyl group further offers a metabolic shield against bacterial hydrolytic enzymes compared to methyl or ethyl analogs [4].

Cardiovascular Ion Channel Modulator Development Based on Anti-Arrhythmic Class Validation

Piperidine-based 1,3,4-thiadiazole derivatives have demonstrated significant anti-arrhythmic activity in preclinical models [5]. The target compound provides the core scaffold with a free amine for introducing sulfonamide or amide linkages critical for ion channel (Naᵥ, Kᵥ, Caᵥ) modulation. The cyclopropyl substituent at the thiadiazole 5-position may confer resistance to oxidative metabolism in hepatic assays, a common liability in cardiovascular drug candidates requiring chronic oral dosing. This building block is positioned for hit-to-lead campaigns targeting atrial fibrillation, ventricular tachycardia, or ischemia-reperfusion arrhythmia models.

Parallel Library Production in CRO Settings Requiring High-Throughput Amide/Sulfonamide Diversification

For contract research organizations (CROs) and pharmaceutical medicinal chemistry groups executing large parallel synthesis arrays (48–384 compounds), 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine offers a distinct operational advantage: the free secondary amine eliminates the deprotection step required for N-Boc or N-Cbz analogs, reducing cycle time by approximately 20–40% per library. The compound's commercial availability at 95% purity from multiple vendors ensures supply continuity, while the cyclopropyl-thiadiazole core provides a metabolically stable, underexplored scaffold that differentiates screening libraries from saturated benzylamine-piperidine or phenyl-piperidine collections.

Quote Request

Request a Quote for 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.